Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride
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Overview
Description
Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with butoxy and methoxy groups, and an ester linkage to a diethylaminoethyl group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Esterification: The initial step involves the esterification of benzoic acid with butanol and methanol in the presence of an acid catalyst to form the 2-butoxy-3-methoxybenzoic acid.
Amidation: The esterified product is then reacted with diethylaminoethyl chloride under basic conditions to form the desired ester linkage.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester linkage allows for the compound to be hydrolyzed, releasing the active diethylaminoethyl group, which can interact with various biological pathways. This interaction can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-, methyl ester: Similar structure but lacks the butoxy and diethylaminoethyl groups.
Benzoic acid, 2-methoxy-, ethyl ester: Similar structure but with an ethyl ester instead of the diethylaminoethyl ester.
Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific substitution pattern and the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
22684-77-1 |
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Molecular Formula |
C18H30ClNO4 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-(2-butoxy-3-methoxybenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO4.ClH/c1-5-8-13-22-17-15(10-9-11-16(17)21-4)18(20)23-14-12-19(6-2)7-3;/h9-11H,5-8,12-14H2,1-4H3;1H |
InChI Key |
BGLQEQJSABKOQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
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